(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The compound is a magnesium salt of omeprazole, which is a racemic mixture of two enantiomers, with the (S)-enantiomer being more active in inhibiting gastric acid secretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Omeprazole magnesium dihydrate involves several steps, starting from the precursor compounds. The key steps include:
Synthesis of 2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: This involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride with 2-mercapto-1H-benzimidazole in the presence of a base.
Oxidation: The resulting compound is then oxidized to form the sulfoxide.
Formation of Magnesium Salt: The sulfoxide is reacted with magnesium hydroxide to form the magnesium salt, resulting in (S)-Omeprazole magnesium dihydrate.
Industrial Production Methods
Industrial production of (S)-Omeprazole magnesium dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Omeprazole magnesium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxide to Sulfone: Further oxidation leads to the formation of sulfone derivatives.
Sulfoxide to Sulfide: Reduction results in the formation of sulfide derivatives.
Substitution Products: Nucleophilic substitution yields various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Omeprazole magnesium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfoxides and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products for treating gastrointestinal conditions.
Mecanismo De Acción
(S)-Omeprazole magnesium dihydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. The compound binds covalently to the cysteine residues on the proton pump, resulting in prolonged inhibition of acid secretion.
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A PPI that also inhibits the H+/K+ ATPase enzyme.
Rabeprazole: Known for its rapid onset of action compared to other PPIs.
Uniqueness
(S)-Omeprazole magnesium dihydrate is unique due to its high specificity for the (S)-enantiomer, which provides more effective inhibition of gastric acid secretion compared to the racemic mixture. This results in better therapeutic outcomes and fewer side effects.
Actividad Biológica
(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) primarily used for the treatment of gastroesophageal reflux disease (GERD) and related conditions. This article explores its biological activity, mechanisms of action, and related clinical implications.
Chemical Structure and Properties
(S)-Omeprazole magnesium dihydrate has the chemical formula C34H36MgN6O6S2⋅2H2O and is characterized by its sulfoxide structure with an asymmetric center at the sulfur atom. It exists as a magnesium salt of the benzimidazole derivative, which confers its pharmacological properties as a proton pump inhibitor .
The primary mechanism of action of (S)-Omeprazole involves the irreversible inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition effectively reduces gastric acid secretion, leading to increased gastric pH. The compound selectively binds to the cysteine residues of the ATPase, which results in prolonged acid suppression .
Biological Activity and Pharmacodynamics
- Proton Pump Inhibition : (S)-Omeprazole is effective in decreasing gastric acidity, which aids in the healing of erosive esophagitis and reduces symptoms of GERD .
- Magnesium Absorption : Long-term use of PPIs like (S)-Omeprazole has been associated with hypomagnesemia due to impaired intestinal magnesium absorption. Studies indicate that omeprazole inhibits passive magnesium transport across intestinal epithelium by affecting paracellular channels, leading to potential magnesium deficiency over time .
- Clinical Implications : Hypomagnesemia can result in serious adverse effects such as cardiac arrhythmias. A case study highlighted a patient who developed Torsade de Pointes due to severe hypomagnesemia after prolonged PPI use, underscoring the need for monitoring magnesium levels in long-term users .
Case Studies
- Case Study 1 : A 40-year-old female developed acute renal failure and severe hypomagnesemia after 13 years of PPI therapy. Upon discontinuation of omeprazole, her magnesium levels normalized within months, demonstrating the drug's impact on magnesium homeostasis .
- Case Study 2 : A retrospective analysis indicated that patients on long-term omeprazole therapy had significantly lower serum magnesium levels compared to controls, reinforcing the association between PPI use and magnesium deficiency .
Research Findings
- Inhibition of Magnesium Absorption : Research indicates that omeprazole decreases intestinal absorption of magnesium by altering the function of tight junctions in epithelial cells, leading to increased intestinal magnesium wasting .
- Efficacy in Treating Acid-Related Disorders : Clinical trials have shown that (S)-Omeprazole is effective for short-term treatment of erosive esophagitis due to acid-mediated GERD. Most patients heal within four weeks, with some requiring extended therapy .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Proton Pump Inhibition | Reduces gastric acid secretion by irreversibly inhibiting H+/K+ ATPase |
Magnesium Absorption | Long-term use may impair intestinal absorption leading to hypomagnesemia |
Clinical Efficacy | Effective for treating GERD and erosive esophagitis; healing typically within 4 weeks |
Adverse Effects | Potential for serious hypomagnesemia and associated cardiac issues |
Propiedades
Fórmula molecular |
C34H40MgN6O8S2 |
---|---|
Peso molecular |
749.2 g/mol |
Nombre IUPAC |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; |
Clave InChI |
DBOUSUONOXEWHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.